molecular formula C17H21N3O4S B4554330 N-isopropyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

N-isopropyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No.: B4554330
M. Wt: 363.4 g/mol
InChI Key: IAVHNZIDVLORQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : A study by Liu, Guo, and Chen (2015) in "Tetrahedron Letters" demonstrates the use of a related compound, N-Methoxymethyl-N-methylcarbamoyl(trimethyl)silane, in the synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides. This process is significant for producing α-(N-sulfonyl)amino secondary amides through acid hydrolysis, highlighting the importance of such compounds in organic synthesis (Liu, Guo, & Chen, 2015).

  • Pharmacological Effects and Medicinal Chemistry : In the field of medicinal chemistry, a study by Ife et al. (1989) explores the relationship between pyridine basicity, stability, and activity in benzimidazole sulfoxide class of antisecretory H+/K+-ATPase inhibitors. This research is essential for understanding the role of pyridine-containing compounds like N-isopropyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in developing potent and stable medicinal agents (Ife et al., 1989).

  • Drug Development and Therapeutics : Grell et al. (1998) investigate hypoglycemic benzoic acid derivatives, indicating the potential of similar compounds in developing treatments for diabetes. Their research into the structure-activity relationships of these compounds lays the groundwork for the development of more effective and targeted therapeutics (Grell et al., 1998).

  • Radioimmunoassay Applications : Cardoso and Pradelles (1982) describe the preparation of a biologically potent analogue for sulpiride, using techniques that are relevant to the study of this compound. This research is significant for the development of radioimmunoassay techniques in medical diagnostics (Cardoso & Pradelles, 1982).

  • Enzyme Inhibition and Biological Screening : A study by Tuğrak et al. (2020) in "Turkish Journal of Chemistry" focuses on benzene sulfonamides with benzamide moieties, demonstrating their inhibitory potential against human carbonic anhydrase and acetylcholinesterase enzymes. This research highlights the potential of related compounds in the development of enzyme inhibitors with therapeutic applications (Tuğrak et al., 2020).

  • Chemical Characterization and Synthesis : Bobeldijk et al. (1990) report a high-yield synthesis method for compounds related to this compound. This research is essential for understanding the chemical properties and potential synthesis pathways for such compounds (Bobeldijk et al., 1990).

Properties

IUPAC Name

2-methoxy-N-propan-2-yl-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12(2)20-17(21)15-9-14(6-7-16(15)24-3)25(22,23)19-11-13-5-4-8-18-10-13/h4-10,12,19H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHNZIDVLORQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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